molecular formula C10H15BrClN B6197036 4-bromo-2-tert-butylaniline hydrochloride CAS No. 1146769-00-7

4-bromo-2-tert-butylaniline hydrochloride

Cat. No.: B6197036
CAS No.: 1146769-00-7
M. Wt: 264.59 g/mol
InChI Key: ICWPANBBDAIMDV-UHFFFAOYSA-N
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Description

4-bromo-2-tert-butylaniline hydrochloride is a useful research compound. Its molecular formula is C10H15BrClN and its molecular weight is 264.59 g/mol. The purity is usually 95.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1146769-00-7

Molecular Formula

C10H15BrClN

Molecular Weight

264.59 g/mol

IUPAC Name

4-bromo-2-tert-butylaniline;hydrochloride

InChI

InChI=1S/C10H14BrN.ClH/c1-10(2,3)8-6-7(11)4-5-9(8)12;/h4-6H,12H2,1-3H3;1H

InChI Key

ICWPANBBDAIMDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)N.Cl

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 4 Bromo 2 Tert Butylaniline Hydrochloride

Reactions Involving the Aromatic Amino Group

The amino group in 4-bromo-2-tert-butylaniline (B494279) is a key site for various chemical modifications, enabling the introduction of a wide array of functionalities.

Derivatization to Amides and Carbamic Acid Derivatives

The amino group of anilines can be converted to an amide. This transformation is often employed as a protective strategy in multi-step syntheses. The acetyl group of the amide prevents the amine from participating in unwanted side reactions, and the carbonyl group reduces the basicity of the nitrogen by delocalizing its lone pair of electrons. researchgate.net

For instance, the acetylation of anilines can be achieved using acetic anhydride (B1165640). researchgate.net This reaction proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the anhydride, followed by the elimination of a carboxylate leaving group. The resulting N-acetylated product can then be carried through subsequent reaction steps.

Condensation Reactions for Schiff Base Formation

The reaction of 4-bromo-2-tert-butylaniline with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. These compounds are characterized by a carbon-nitrogen double bond and are valuable intermediates in organic synthesis. For example, the condensation of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid yields the corresponding Schiff base, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, in excellent yield. mdpi.com

Schiff bases derived from substituted anilines and various aldehydes have been synthesized and characterized for their potential biological activities. alayen.edu.iq The formation of the imine is typically reversible and is driven to completion by the removal of water.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the amino group can undergo alkylation and acylation reactions. N-alkylation introduces alkyl groups onto the nitrogen atom, while N-acylation introduces acyl groups. These reactions are fundamental in modifying the electronic and steric properties of the aniline (B41778) derivative.

While direct N-alkylation of anilines can sometimes be challenging due to the potential for multiple alkylations, N-acylation is a more controlled process. Acylating agents such as acid chlorides or anhydrides react readily with the amino group to form stable amide products.

Transformations at the Bromo-Substituted Aromatic Ring

The bromine atom on the aromatic ring of 4-bromo-2-tert-butylaniline serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck) for C-C Bond Formation

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. nih.govlibretexts.org The reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its utility in the diversification of complex molecules. nih.govrsc.org The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and esters. nih.gov For instance, the coupling of 2-bromo-m-xylene (B44306) with o-tolylboronic acid can be achieved using an in-situ generated palladium catalyst. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Reactant 1 Reactant 2 Catalyst Product Yield (%)
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Arylboronic acids Pd(PPh3)4/K3PO4 Monosubstituted and bis-substituted products 31-46
4-bromo-6H-1,2-oxazines Phenylboronic acid Pd(PPh3)4 4-phenyl-6H-1,2-oxazines 77-82

Data sourced from multiple studies. mdpi.comnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is conducted under mild conditions and is instrumental in synthesizing conjugated enynes and arylalkynes. wikipedia.orglibretexts.org The coupling of 4-bromo-6H-1,2-oxazines with various terminal alkynes, such as phenylacetylene (B144264) and trimethylsilylethyne, proceeds in good yields using a PdCl2(PPh3)2/CuI catalyst system. nih.govresearchgate.net

Table 2: Examples of Sonogashira Coupling Reactions

Reactant 1 Reactant 2 Catalyst System Product Yield (%)
4-bromo-6H-1,2-oxazine Phenylacetylene PdCl2(PPh3)2/CuI/Et3N 4-(Phenylethynyl)-6H-1,2-oxazine Good
4-bromo-6H-1,2-oxazine Trimethylsilylethyne PdCl2(PPh3)2/CuI/Et3N 4-((Trimethylsilyl)ethynyl)-6H-1,2-oxazine Good
4,5-dibromo-3-phenyl-6H-1,2-oxazine Phenylacetylene PdCl2(PPh3)2/CuI/Et3N 5-bromo-4-(phenylethynyl)-3-phenyl-6H-1,2-oxazine 65

Data sourced from a study on 1,2-oxazine derivatives. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed vinylation of aryl halides. mdpi.comnih.gov This reaction is a key method for forming carbon-carbon bonds and has been widely used in the synthesis of fine chemicals and pharmaceuticals. mdpi.comnih.gov The reaction of aryl bromides with olefins, such as butyl acrylate, can be catalyzed by palladium complexes, although it may require elevated temperatures. researchgate.net The chemoselectivity of the Heck reaction is a significant advantage, allowing for the targeted modification of molecules with multiple reactive sites. thieme-connect.de

Nucleophilic Aromatic Substitution (SNAr) with Activated Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com While the bromo group in 4-bromo-2-tert-butylaniline is not on a highly activated ring for typical SNAr reactions, such transformations can be facilitated in heterocyclic systems. For example, in the synthesis of a pirinixic acid derivative, a chloro group on a pyrimidine (B1678525) ring is substituted by an amine through an SNAr mechanism. mdpi.com The use of an appropriate base is crucial in these reactions to avoid the formation of byproducts. mdpi.com

Transition Metal-Catalyzed Amination and Arylation Reactions

4-Bromo-2-tert-butylaniline hydrochloride is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental processes for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The bromine atom at the 4-position of the aromatic ring serves as a reactive handle for these transformations, most notably in palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This reaction enables the formation of new C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. For 4-bromo-2-tert-butylaniline, this transformation would lead to the synthesis of N,N'-disubstituted-1,4-diaminobenzenes, which are precursors to various functional materials and biologically active molecules. The general mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that includes oxidative addition of the aryl bromide to the palladium(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the catalyst. organic-chemistry.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction facilitates the formation of a C-C bond between the aryl bromide and an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex. dntb.gov.uamdpi.com The reaction of 4-bromo-2-tert-butylaniline with various aryl or vinyl boronic acids would produce 4-aryl- or 4-vinyl-2-tert-butylanilines, which are key intermediates in the synthesis of complex organic molecules. A study on the Suzuki cross-coupling of the structurally similar (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with different boronic acids in the presence of a Pd(PPh₃)₄ catalyst and K₃PO₄ as a base demonstrated the successful formation of both monosubstituted and disubstituted products. dntb.gov.ua This suggests that 4-bromo-2-tert-butylaniline would undergo similar transformations to yield biaryl compounds. The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide range of functional groups. mdpi.com

Table 1: Examples of Transition Metal-Catalyzed Reactions with Similar Substrates

Reaction TypeAryl Halide SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Buchwald-Hartwig AminationAryl BromidePrimary/Secondary AminePd(0) / Phosphine Ligand / BaseArylamine organic-chemistry.org
Suzuki-Miyaura Coupling(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineAryl/Hetaryl Boronic AcidsPd(PPh₃)₄ / K₃PO₄Biaryl Compounds dntb.gov.ua
Suzuki-Miyaura Coupling2-bromo-4-methoxybenzaldehyde5-formyl-2-methoxyphenylboronic acidPdCl₂(dppf) / NaOHBis-benzaldehyde mdpi.com

Electrophilic Substitution on the Aromatic Ring (Beyond Bromination)

The aromatic ring of 4-bromo-2-tert-butylaniline is susceptible to further electrophilic substitution reactions, with the regiochemical outcome being dictated by the directing effects of the existing substituents. The amino group (-NH₂) is a strongly activating, ortho-, para-directing group. The tert-butyl group is a moderately activating, ortho-, para-directing group. The bromine atom is a deactivating, yet ortho-, para-directing group. The interplay of these electronic and steric effects determines the position of the incoming electrophile.

Given that the para position to the amino group is occupied by the bromine atom, and one ortho position is blocked by the bulky tert-butyl group, the most likely position for further electrophilic attack is the remaining ortho position to the amino group (the 6-position).

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. For 4-bromo-2-tert-butylaniline, nitration is expected to occur at the 6-position, yielding 4-bromo-2-tert-butyl-6-nitroaniline. The synthesis of the related compound 4-bromo-2-nitroaniline (B116644) is a known transformation. chemicalbook.com

Friedel-Crafts Acylation: This reaction introduces an acyl group to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com However, Friedel-Crafts reactions are often incompatible with anilines because the amino group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic attack. To overcome this, the amino group is typically protected as an amide before carrying out the acylation. For the N-acylated derivative of 4-bromo-2-tert-butylaniline, acylation would be directed to the position ortho to the activating amide group, which is the 6-position.

Table 2: Predicted Products of Electrophilic Substitution on 4-Bromo-2-tert-butylaniline

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄4-Bromo-2-tert-butyl-6-nitroaniline
Friedel-Crafts Acylation (on N-protected aniline)RCOCl, AlCl₃N-(4-Bromo-2-tert-butyl-6-acylphenyl)acetamide

Mechanistic Investigations of Key Transformations

The mechanisms of the transition metal-catalyzed reactions and electrophilic substitutions involving 4-bromo-2-tert-butylaniline are well-established in the field of organic chemistry.

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle is generally accepted to proceed through the following key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of 4-bromo-2-tert-butylaniline to form a palladium(II) intermediate.

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the palladium(II) center, and a base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium complex, regenerating the palladium(0) catalyst for the next cycle. organic-chemistry.org

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki-Miyaura reaction typically involves:

Oxidative Addition: Similar to the Buchwald-Hartwig amination, the palladium(0) catalyst undergoes oxidative addition to the aryl bromide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step is often facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. Mechanistic studies on similar systems, such as the coupling of bromopyridines, have provided evidence for the formation of a palladium-boronate intermediate. researchgate.net

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

Mechanism of Electrophilic Aromatic Substitution: The general mechanism for electrophilic substitution on the aromatic ring of 4-bromo-2-tert-butylaniline involves the attack of an electrophile (E⁺) on the electron-rich benzene (B151609) ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is influenced by the existing substituents. The activating amino and tert-butyl groups stabilize the positive charge, particularly when the attack occurs at the ortho or para positions relative to them. In the final step, a base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Tert Butylaniline Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the molecular framework of a chemical entity by probing the magnetic properties of atomic nuclei. For 4-bromo-2-tert-butylaniline (B494279) hydrochloride, a suite of NMR experiments, including ¹H, ¹³C, and advanced 2D techniques, provides a complete picture of the proton and carbon environments and their connectivity.

In a typical ¹H NMR spectrum of 4-bromo-2-tert-butylaniline, the following signals would be anticipated:

tert-Butyl Protons: A sharp singlet peak, integrating to 9 protons, would appear in the upfield region (typically around δ 1.3-1.4 ppm). The singlet nature is due to the absence of adjacent protons for coupling.

Aromatic Protons: The three protons on the benzene (B151609) ring would give rise to distinct signals in the downfield region (typically δ 6.5-7.5 ppm). Their splitting patterns are dictated by spin-spin coupling with neighboring protons.

The proton at C-6 would likely appear as a doublet, coupled to the proton at C-5.

The proton at C-5 would appear as a doublet of doublets, coupled to the protons at C-6 and C-3.

The proton at C-3 would appear as a doublet, coupled to the proton at C-5.

Amine Protons: In the free aniline (B41778), a broad singlet corresponding to the -NH₂ group would be observed, with a chemical shift that can vary depending on the solvent and concentration.

Upon formation of the hydrochloride salt , the amine group is protonated to -NH₃⁺. This causes a significant downfield shift for the amine protons, which would appear as a broad signal. Furthermore, the electron-withdrawing effect of the -NH₃⁺ group would cause a general downfield shift (deshielding) for all aromatic protons.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 4-Bromo-2-tert-butylaniline

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-C(CH₃)₃ ~ 1.4 Singlet N/A
-NH₂ Variable (e.g., 3.5-4.5) Broad Singlet N/A
Ar-H3 ~ 6.8 Doublet ~ 2 Hz
Ar-H5 ~ 7.1 Doublet of Doublets ~ 8 Hz, ~ 2 Hz

Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions. The hydrochloride salt form would show further downfield shifts for aromatic and amine protons.

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment. For 4-bromo-2-tert-butylaniline, ten distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule.

Based on data from analogous compounds such as 4-tert-butylaniline (B146146) chemicalbook.com and 2-bromo-2-methylpropane, the chemical shifts can be predicted: docbrown.info

tert-Butyl Carbons: Two signals are expected for the tert-butyl group. The three equivalent methyl carbons (-CH₃) would appear upfield (around δ 30-32 ppm), while the quaternary carbon (-C(CH₃)₃) would appear slightly further downfield (around δ 34-36 ppm). docbrown.info

Aromatic Carbons: Six signals are expected for the aromatic carbons.

The carbon bearing the bromine atom (C-4) would be shifted upfield relative to benzene due to bromine's shielding effects (around δ 110-115 ppm).

The carbons bearing the tert-butyl (C-2) and amino (C-1) groups would be significantly shifted downfield.

The remaining three aromatic carbons (C-3, C-5, C-6) would appear at intermediate chemical shifts.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 4-Bromo-2-tert-butylaniline

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C(C H₃)₃ ~ 31
-C (CH₃)₃ ~ 35
C-1 (-NH₂) ~ 145
C-2 (-tBu) ~ 138
C-3 ~ 128
C-4 (-Br) ~ 112
C-5 ~ 130

Note: These are estimated values based on substituent effects observed in related molecules. The formation of the hydrochloride salt would induce minor shifts in the aromatic carbon signals.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for confirming the connectivity of atoms, especially in complex or substituted molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For 4-bromo-2-tert-butylaniline, a COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons (H-5 with H-6, and H-5 with H-3), confirming their positions relative to one another. youtube.comyoutube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached. It would show correlations between the tert-butyl protons and the methyl carbons, as well as between each aromatic proton (H-3, H-5, H-6) and its corresponding carbon atom (C-3, C-5, C-6). This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com It is instrumental in piecing together the molecular skeleton. For this molecule, key HMBC correlations would include:

Correlations from the tert-butyl protons to the quaternary carbon of the group and, crucially, to the aromatic carbons C-1, C-2, and C-3, confirming the attachment point of the tert-butyl group.

Correlations from the aromatic protons to neighboring and more distant carbons, which would definitively establish the substitution pattern on the aromatic ring. For example, the proton at C-6 would show correlations to C-4 and C-2.

When 4-bromo-2-tert-butylaniline is used as a nucleophile to substitute chlorine atoms on a hexachlorocyclotriphosphazene (N₃P₃Cl₆) ring, ³¹P NMR spectroscopy becomes a primary tool for characterizing the resulting derivatives. The chemical environment of each phosphorus atom is highly sensitive to the nature of the substituents attached to it.

The ³¹P NMR spectrum provides key information:

Chemical Shift (δ): The chemical shift of a phosphorus signal indicates the nature of the groups bonded to it. For example, a PCl₂ group has a different chemical shift from a PCl(R) or a P(R)₂ group (where R is the aminophosphazene substituent derived from 4-bromo-2-tert-butylaniline).

Signal Multiplicity: The number of signals indicates the number of magnetically non-equivalent phosphorus atoms in the molecule.

Coupling Constants (J): Phosphorus-phosphorus coupling (typically ²JP-N-P) provides information about the substitution pattern. For instance, in a disubstituted cyclotriphosphazene, different splitting patterns (e.g., an AB₂ system vs. an AX₂ system) can distinguish between geminal (both substituents on the same P atom) and non-geminal (substituents on different P atoms) isomers.

For a monosubstituted derivative, N₃P₃Cl₅(NH-C₆H₃-2-tBu-4-Br), an AM₂ spin system would be expected, showing a triplet for the unique phosphorus atom and a doublet for the two equivalent phosphorus atoms.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often thermally fragile, molecules like aniline salts. When analyzing 4-bromo-2-tert-butylaniline hydrochloride, the molecule is typically protonated in solution, and ESI-MS directly observes the resulting [M+H]⁺ ion.

Key features in the ESI-MS spectrum would be:

Molecular Ion Peak: The most prominent feature would be the isotopic cluster for the protonated molecule, [C₁₀H₁₄BrN + H]⁺. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), this would appear as two peaks of almost identical intensity at m/z 228 and 230. This characteristic M and M+2 pattern is a definitive indicator of the presence of one bromine atom. miamioh.edu

Adduct Ions: Other ions, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be observed, showing the same 1:1 isotopic pattern. uni.lu

Fragmentation: Although ESI is a soft technique, some fragmentation can occur. A common fragmentation pathway for bromo compounds is the loss of the bromine atom or hydrogen bromide. miamioh.edudocbrown.info

Interactive Data Table: Predicted ESI-MS Adducts for 4-Bromo-2-tert-butylaniline uni.lu

Adduct m/z (for ⁷⁹Br) Predicted CCS (Ų)
[M+H]⁺ 228.03824 144.8
[M+Na]⁺ 250.02018 156.4
[M+K]⁺ 265.99412 144.8
[M+NH₄]⁺ 245.06478 166.7

Note: Data is based on predicted values for the neutral molecule. The m/z values correspond to the ion containing the ⁷⁹Br isotope. An accompanying peak of similar intensity at [m/z + 2] would be observed for the ⁸¹Br isotope.

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of the parent compound, 4-bromo-2-tert-butylaniline, would be expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak would appear as a doublet (M+ and M+2) of nearly equal intensity, corresponding to the two major isotopes, 79Br and 81Br.

Key fragmentation pathways would likely involve the loss of a methyl group (CH3•) from the tert-butyl substituent, leading to a stable tertiary carbocation. The loss of the entire tert-butyl group would also be a significant fragmentation pathway. Cleavage of the C-Br bond would result in a fragment corresponding to the 2-tert-butylaniline (B1265841) cation. The fragmentation of 4-bromoaniline (B143363), a related compound, shows a strong molecular ion peak and subsequent loss of HBr and HCN, which are common fragmentation patterns for anilines. nih.gov For instance, the mass spectrum of 4-bromo-N,N-diethylaniline, which shares the C10H14BrN molecular formula with 4-bromo-2-tert-butylaniline, provides insight into the behavior of similar structures under EI-MS conditions. nist.gov

A crucial fragment in the mass spectrum of compounds containing a tert-butyl group, such as 2-bromo-2-methylpropane, is the tert-butyl cation, [C(CH3)3]+, which gives a characteristic base peak at m/z 57. docbrown.info The presence of this ion would be a strong indicator of the tert-butyl substituent in 4-bromo-2-tert-butylaniline.

Table 1: Predicted Major EI-MS Fragments for 4-Bromo-2-tert-butylaniline

Fragment Ionm/z (for 79Br)m/z (for 81Br)Description
[M]+227229Molecular Ion
[M-CH3]+212214Loss of a methyl group
[M-C(CH3)3]+170172Loss of the tert-butyl group
[C(CH3)3]+57-tert-butyl cation
[M-Br]+148-Loss of a bromine atom

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. This is a critical step in the identification and characterization of a new or known compound.

The computed monoisotopic mass of 4-bromo-2-tert-butylaniline is 227.03096 Da. nih.gov This value is calculated using the masses of the most abundant isotopes of each element (12C, 1H, 79Br, and 14N). An experimental HRMS measurement of the molecular ion would be expected to be very close to this theoretical value, confirming the elemental formula C10H14BrN.

In addition to the exact mass of the parent molecule, HRMS can also provide exact masses for fragment ions, further aiding in the structural elucidation. The predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]+, [M+Na]+, and [M-H]-. uni.lu These values can be compared with experimental ion mobility-mass spectrometry data to provide an additional layer of confidence in the structural assignment.

Table 2: Predicted HRMS Data for 4-Bromo-2-tert-butylaniline Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+228.03824144.8
[M+Na]+250.02018156.4
[M-H]-226.02368151.1
[M+NH4]+245.06478166.7
[M+K]+265.99412144.8

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups present in a molecule. These techniques probe the vibrational energy levels of molecules, which are unique to specific bonds and structural motifs.

Fourier Transform Infrared (FT-IR) Spectroscopy

The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm-1 as two distinct bands for the symmetric and asymmetric stretches. In the hydrochloride salt, these bands would be broadened and shifted to lower wavenumbers due to the formation of the ammonium (B1175870) salt (-NH3+). The C-H stretching vibrations of the aromatic ring and the tert-butyl group would be observed around 3000-3100 cm-1 and 2850-2960 cm-1, respectively.

The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm-1 region. The substitution pattern on the benzene ring influences the exact positions and intensities of these bands. The C-N stretching vibration of the aromatic amine is expected around 1250-1380 cm-1. The C-Br stretching vibration will appear at lower frequencies, typically in the range of 500-650 cm-1. The presence of the bulky tert-butyl group will also give rise to characteristic bending vibrations.

Table 3: Predicted FT-IR Absorption Bands for 4-Bromo-2-tert-butylaniline

Functional GroupVibrational ModeExpected Wavenumber (cm-1)
N-H (Amine)Asymmetric & Symmetric Stretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C-H (tert-butyl)Stretch2850 - 2960
C=C (Aromatic)Stretch1450 - 1600
C-N (Aromatic Amine)Stretch1250 - 1380
C-BrStretch500 - 650

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C stretching vibrations of the aromatic ring and the C-Br bond.

The breathing mode of the benzene ring, which is often a strong band in the Raman spectrum, would be a characteristic feature. The symmetric vibrations of the tert-butyl group would also be expected to be Raman active. The study of the Raman spectrum of aniline provides a foundational understanding of the vibrational modes of the parent structure. ias.ac.in While specific Raman data for the target compound is scarce, information on related molecules like 2-bromo-4,6-di-tert-butylaniline (B14023136) indicates the utility of this technique for characterizing substituted anilines. nih.gov The interpretation of Raman spectra involves analyzing peak positions and intensities to identify specific molecular vibrations. youtube.com

Table 4: Expected Prominent Raman Shifts for 4-Bromo-2-tert-butylaniline

Functional GroupVibrational ModeExpected Raman Shift (cm-1)
Aromatic RingRing Breathing~1000
C=C (Aromatic)Stretch1550 - 1650
C-BrStretch500 - 650
C-C (tert-butyl)Symmetric Stretch750 - 850

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, particularly UV-Vis absorption spectroscopy, provides insights into the electronic transitions within a molecule and is influenced by the nature and substitution pattern of chromophores.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent would be expected to show absorption bands characteristic of a substituted benzene ring. The aniline chromophore typically exhibits two absorption bands: a strong primary band (E-band) around 230-240 nm and a weaker secondary band (B-band) around 280-290 nm.

The presence of the bromine atom and the tert-butyl group as substituents on the benzene ring will cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima. For comparison, 4-bromoaniline exhibits absorption maxima at 245 nm and 296.5 nm in alcohol. nih.gov The UV-vis spectra of poly(o-bromoaniline) also provide relevant information on the electronic properties of bromo-substituted aniline systems. researchgate.net The protonation of the amino group in the hydrochloride salt would likely lead to a hypsochromic shift (shift to shorter wavelengths) of the B-band, as the -NH3+ group is less effective at extending the conjugation of the aromatic system compared to the -NH2 group.

Table 5: Expected UV-Vis Absorption Maxima for 4-Bromo-2-tert-butylaniline

Electronic TransitionExpected λmax (nm)Chromophore
π → π* (E-band)~240-250Substituted Benzene Ring
π → π* (B-band)~290-300Substituted Benzene Ring

Fluorescence Spectroscopy and Photophysical Property Determination

There is no specific data available in the scientific literature regarding the fluorescence spectroscopy or the determination of photophysical properties for this compound. Research into the emissive properties and excited-state dynamics of this particular molecule has not been published.

While studies exist for other brominated aniline derivatives and their complexes, which have been investigated for their fluorescence and potential as chemosensors, these findings are not directly applicable to the title compound. mdpi.comnih.gov For example, research on certain bromoaniline-based Schiff bases shows they can form fluorescent metal complexes, but this is a property of a different class of molecules. nih.gov Without experimental data—such as excitation and emission spectra, fluorescence quantum yields, and excited-state lifetimes—any discussion of the photophysical properties of this compound would be purely speculative.

X-ray Crystallography and Solid-State Structural Analysis

Detailed solid-state structural analysis of this compound using X-ray crystallography has not been reported in publicly accessible research. The determination of its crystal structure is essential for a definitive understanding of its molecular architecture and intermolecular organization.

Determination of Molecular Geometry and Conformation

Without a solved crystal structure, precise, experimentally determined data on the bond lengths, bond angles, and torsional angles of this compound are unavailable. While one study mentions the use of this compound as a starting material for the synthesis of a more complex molecule, it does not provide any crystallographic data for the initial reagent itself. bohrium.com Therefore, the exact conformation of the tert-butyl group relative to the aniline ring and the precise geometry of the molecule in the solid state remain undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

A definitive analysis of the intermolecular interactions within the crystal lattice of this compound is not possible without crystallographic data. It can be hypothesized that the anilinium cation (-NH3+) would act as a hydrogen bond donor to the chloride anion (Cl-), forming N-H···Cl hydrogen bonds. Furthermore, the presence of a bromine atom suggests the potential for halogen bonding (C-Br···X) interactions, which are significant in crystal engineering. However, the existence, geometry, and energetic significance of these interactions have not been experimentally verified for this compound.

Polymorphism and Crystal Engineering Studies

There are no published studies on the polymorphism or crystal engineering of this compound. An investigation into polymorphism would explore whether the compound can exist in different crystalline forms, which could impact its physical properties such as solubility and stability. Such studies are contingent on successfully crystallizing the compound and analyzing its structure, which has not been reported.

Computational and Theoretical Chemistry Investigations of 4 Bromo 2 Tert Butylaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure of molecules like 4-bromo-2-tert-butylaniline (B494279) hydrochloride. These methods can predict several key parameters that govern the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For substituted anilines, the nature and position of substituent groups significantly influence these frontier orbitals. capes.gov.br

Another key aspect is the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface. The MEP can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of 4-bromo-2-tert-butylaniline hydrochloride, the amino group would be a primary site for electrophilic attack, although its reactivity is modulated by the bulky tert-butyl group and the electron-withdrawing bromine atom. researchgate.net

Furthermore, parameters such as the natural charge on the amino nitrogen atom and the minimum local ionization energy on the molecular surface have been shown to correlate well with experimental values like pKa. acs.org These calculations provide a theoretical framework for predicting the basicity and reactivity of substituted anilines. acs.org

Table 1: Representative Calculated Electronic Properties for a Substituted Aniline (B41778)

ParameterDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital-5.8 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-0.9 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO4.9 eV
Nitrogen Atom Charge (NBO) Natural bond orbital charge on the amino nitrogen-0.85 e
Dipole Moment Measure of the molecule's overall polarity2.5 D

Note: These values are illustrative and based on typical calculations for similar substituted anilines. Actual values for this compound would require specific DFT calculations.

Molecular Modeling and Dynamics Simulations

An MD simulation of this compound would typically involve placing the molecule in a simulated box of solvent, such as water, to mimic its behavior in solution. By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of the molecule, revealing how it moves, rotates, and interacts with its surroundings. youtube.com

These simulations are particularly useful for understanding how the bulky tert-butyl group and the polar hydrochloride moiety influence the molecule's solvation and its interactions with other molecules. The hydrochloride form, in particular, would be expected to form strong hydrogen bonds with water molecules.

Conformational Analysis and Steric Effects of the tert-Butyl Group

The tert-butyl group is known for its significant steric bulk, which plays a major role in determining the conformational preferences of the molecule. In this compound, the tert-butyl group at the ortho position to the amino group imposes considerable steric hindrance.

This steric clash can influence the orientation of the amino group and the planarity of the molecule. It may force the amino group to twist out of the plane of the benzene (B151609) ring, which in turn affects the delocalization of the nitrogen lone pair into the aromatic system. This has direct consequences for the molecule's basicity and reactivity.

Conformational analysis, often performed using computational methods, can map the potential energy surface of the molecule as a function of key dihedral angles. This allows for the identification of the most stable conformations and the energy barriers between them. For instance, the rotation of the tert-butyl group and the inversion of the amino group are important conformational dynamics that can be studied. rsc.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data for structure verification and characterization.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus, theoretical spectra can be generated. Comparing these predicted spectra with experimental ones is a valuable method for confirming the molecular structure. For this compound, calculations would need to account for the electronic effects of the bromine, tert-butyl, and protonated amino groups on the chemical shifts of the aromatic protons and carbons.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies and their corresponding intensities. These calculations can help in assigning the various peaks in an experimental IR spectrum to specific vibrational modes of the molecule, such as the N-H stretches of the amino group and the C-Br stretch.

Table 2: Representative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Substituted Aniline (e.g., 4-tert-butylaniline)

ProtonExperimental δ (ppm)Calculated δ (ppm)
H-2, H-67.157.12
H-3, H-56.656.68
NH₂3.583.60
tert-Butyl1.281.30

Note: Data is representative for a similar compound, 4-tert-butylaniline (B146146), to illustrate the correlation between experimental and calculated values. chemicalbook.com Specific calculations would be needed for this compound.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for investigating reaction mechanisms. For this compound, theoretical methods can be used to elucidate the pathways of various reactions, such as electrophilic aromatic substitution. youtube.com

By mapping the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For example, in the case of further halogenation or nitration of 4-bromo-2-tert-butylaniline, computational models can predict which positions on the aromatic ring are most susceptible to attack. nih.gov These calculations can also shed light on how the existing substituents direct incoming electrophiles. youtube.com DFT calculations have been used to propose plausible mechanisms for reactions involving substituted anilines, such as the formation of amides. rsc.org These studies often involve locating the transition state structures and calculating the energy barriers for different proposed pathways to determine the most likely mechanism. rsc.orgcore.ac.uk

Advanced Applications in Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the amino, bromo, and tert-butyl groups on the aniline (B41778) ring makes 4-bromo-2-tert-butylaniline (B494279) a key starting material for multi-step organic syntheses. The bromine atom provides a reactive handle for cross-coupling reactions, while the amino group can be readily transformed into other functionalities.

Research has shown its utility as an intermediate in the synthesis of 1-(2-tert-Butyl-4-bromophenyl)pyrrolidin-2-one. This lactam derivative, in turn, serves as a crucial precursor for preparing [1,1':3',1'']terphenyl-4-carboxylic acids and their esters. These terphenyl compounds represent a class of complex organic molecules with applications in materials science and medicinal chemistry. Furthermore, the related compound 2-bromo-4-tert-butylaniline (B10114) is employed in the synthesis of 8-bromo-6-tert-butylquinoline, highlighting the role of this substitution pattern in constructing complex heterocyclic systems. chemicalbook.com

Building Block for Ligands and Catalysts in Organometallic Chemistry

In the field of organometallic chemistry, the design of specific ligands is paramount for controlling the activity and selectivity of metal catalysts. 4-bromo-2-tert-butylaniline serves as a foundational structure for such ligands. The bromine atom is particularly amenable to metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds. vulcanchem.com

This reactivity allows for the incorporation of the bromo-tert-butylaniline scaffold into larger, more complex ligand frameworks. For example, it is an intermediate in the preparation of ligands designed to modulate retinoic acid receptors (RARs), demonstrating its role in creating molecules with specific biological targeting capabilities. The steric bulk of the tert-butyl group can also play a crucial role in influencing the coordination geometry around a metal center, thereby fine-tuning the performance of a catalyst.

Intermediate in the Preparation of Advanced Pharmaceutical Precursors and Scaffolds

The structural motifs present in 4-bromo-2-tert-butylaniline are found in various biologically active molecules, making it a valuable intermediate for the pharmaceutical industry. Its derivatives are key components in the synthesis of advanced pharmaceutical precursors and molecular scaffolds.

A significant application is its use as a precursor for quinoline (B57606) derivatives. vulcanchem.com Specifically, the related isomer 2-bromo-4-tert-butylaniline is used to synthesize 8-bromo-6-tert-butylquinoline, a compound that has shown potent bioactivity as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). chemicalbook.comvulcanchem.com This demonstrates the importance of the bromo-tert-butylaniline core in developing therapeutics for genetic disorders. Additionally, its role as a building block for ligands of retinoic acid receptors (RARs) underscores its utility in creating compounds for potential use in oncology and dermatology.

Utilization in the Development of Functional Materials (e.g., Optoelectronic Materials, Polymers)

The reactivity of 4-bromo-2-tert-butylaniline extends to the field of materials science, particularly in the development of functional polymers and materials with specific electronic properties. The presence of the reactive bromine site allows for its use in polymerization reactions.

In polymer chemistry, it can function as a chain-transfer agent during radical polymerization, which provides a method for controlling the molecular weight and distribution of the resulting polymers. vulcanchem.com The bromine atom also facilitates participation in Suzuki-Miyaura cross-coupling reactions, a technique frequently used to synthesize conjugated polymers. vulcanchem.com These polymers often possess unique optoelectronic properties, making them suitable for applications in light-emitting diodes (LEDs), solar cells, and sensors. The tert-butyl group can enhance the solubility and processability of these materials, which is a critical factor for their incorporation into functional devices.

Contribution to the Synthesis of Agrochemicals and Related Compounds

The development of new agrochemicals is essential for modern agriculture, and substituted anilines are a common structural feature in many pesticides and herbicides. The isomer 2-bromo-4-tert-butylaniline is noted for its use in the production of agrochemicals and related compounds. chemicalbook.com The specific combination of a halogen atom and bulky alkyl groups on an aniline ring can impart desired biological activity and environmental persistence profiles. While direct examples for the 4-bromo-2-tert-butyl isomer are less commonly cited, its structural similarity to known agrochemical precursors suggests its potential as a valuable intermediate in this sector as well. chemicalbook.com

Future Research Perspectives and Methodological Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of anilines often involves multi-step processes that may include nitration followed by reduction, which can generate significant waste and utilize harsh reagents. rsc.orgchemistrysteps.com Modern synthetic chemistry prioritizes methods that are both environmentally benign and highly efficient, a concept encapsulated by the principle of atom economy. rsc.org

Future research will likely focus on developing catalytic and more direct routes to 4-bromo-2-tert-butylaniline (B494279) and its analogues. Key areas of exploration include:

Catalyst-Free Syntheses: Recent advancements have shown the synthesis of substituted anilines without the need for metal catalysts, proceeding through pathways like imine condensation–isoaromatization. researchgate.netbeilstein-journals.orgbohrium.com These methods offer advantages such as mild reaction conditions, operational simplicity, and the potential for large-scale production. beilstein-journals.org

Direct Amination: Investigating direct C-H amination of a suitable bromo-tert-butylbenzene precursor would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials like nitro compounds.

Improved Catalytic Systems: While catalytic routes for aniline (B41778) synthesis exist, improving their efficiency and reducing the environmental impact remains a goal. For instance, the catalytic reduction of nitrobenzene (B124822) to aniline has a 72% atom economy, a significant improvement over older methods, but still produces water as a by-product. rsc.org Research into new catalysts, potentially using earth-abundant metals, could further enhance sustainability.

Mechanochemistry: Solvent-free reaction methodologies, such as mechanochemistry (ball-milling), are gaining traction for their green credentials. Exploring the mechanochemical synthesis of 2-amino-1,4-naphthoquinones from anilines has shown promise, offering rapid, high-yield, and solvent-free transformations. rsc.org Applying this technique to the synthesis of 4-bromo-2-tert-butylaniline could provide a sustainable alternative to traditional solution-phase methods.

Exploration of Novel Catalytic Reactions Utilizing the Compound as a Substrate or Ligand

The unique structure of 4-bromo-2-tert-butylaniline hydrochloride makes it a versatile building block for a variety of chemical transformations.

As a Substrate: The presence of the amino group and the bromine atom allows for selective functionalization at different sites.

Deaminative Functionalization: The amino group can be converted into a diazonium salt, which is a fleeting intermediate for a wide range of "deaminative" reactions. A recently developed method for the deaminative cyanation of anilines uses an iron-nitrate system to generate the diazonium species in situ, which then reacts with a copper cyanide source. acs.org This protocol is tolerant of bulky ortho-substituents, making it highly applicable to 4-bromo-2-tert-butylaniline. acs.org

Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of new aryl, vinyl, or amino groups, creating a library of complex derivatives. The steric hindrance from the tert-butyl group may require the use of specialized catalysts with bulky ligands to achieve high efficiency.

As a Ligand or Precursor to Ligands: Aniline derivatives are fundamental precursors for synthesizing ligands used in organometallic chemistry and catalysis. sci-hub.se

N-Heterocyclic Carbene (NHC) Ligands: Anilines are used to fabricate important ligand classes like N-heterocyclic carbenes (NHCs). sci-hub.se The steric bulk of the 2-tert-butyl group in 4-bromo-2-tert-butylaniline could be exploited to create highly hindered NHC ligands, which are known to stabilize reactive metal centers and promote unique catalytic activities. researchgate.net

Chelating Ligands: The amino group can be readily condensed with aldehydes or ketones to form Schiff base (imine) ligands. sci-hub.se These can coordinate to metal centers and are used in various catalytic processes.

Advanced Characterization Techniques for In Situ Reaction Monitoring

To optimize synthetic routes and understand reaction mechanisms, real-time monitoring of chemical reactions is crucial. In situ analytical techniques allow chemists to observe the formation of products and transient intermediates without altering the reaction environment. spectroscopyonline.com

Future work on reactions involving this compound would benefit from the application of:

In Situ Spectroscopy (IR, Raman, NMR): Techniques like mid-infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used with fiber-optic probes to track the concentration of reactants, intermediates, and products in real time. spectroscopyonline.com This is particularly valuable for identifying unstable intermediates, such as the diazonium salts formed during deaminative reactions. acs.orgspectroscopyonline.com

Time-Resolved In Situ (TRIS) Monitoring: For solid-state or mechanochemical reactions, techniques like synchrotron X-ray diffraction and Raman spectroscopy can provide insights into reaction pathways and kinetics. birmingham.ac.uk This would be essential for developing and optimizing the sustainable synthetic methods mentioned in section 7.1.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying reaction products and intermediates, as demonstrated in the analysis of aniline-protein coupling reactions. acs.org

The primary challenge is often developing robust calibration models to translate spectroscopic data into quantitative concentration data, especially in complex reaction mixtures. spectroscopyonline.com

Deeper Understanding of Structure-Reactivity Relationships in Sterically Hindered Anilines

The reactivity of an aniline is governed by a delicate interplay of steric and electronic effects. In 4-bromo-2-tert-butylaniline, the bulky tert-butyl group at the ortho position sterically shields the amino group, while the electron-withdrawing bromine atom at the para position influences the basicity and nucleophilicity of the molecule.

Steric Effects: The tert-butyl group can hinder reactions that require access to the nitrogen atom or the adjacent ortho position. However, this steric bulk is also synthetically useful, as it can direct reactions to other sites and stabilize otherwise reactive species. rsc.orgnih.gov Computational models like the percent buried volume (%VBur) are being developed to quantify and predict the properties of sterically hindered amines. rsc.org

Electronic Effects: Substituents on the aniline ring alter its electronic properties. Electron-donating groups increase the electron density on the nitrogen, making the aniline more basic and a better nucleophile. researchgate.netqorganica.com Conversely, electron-withdrawing groups, like the bromine in this compound, decrease basicity by delocalizing the nitrogen's lone pair into the aromatic ring. qorganica.com

Combined Effects: Understanding the combined influence of the ortho-tert-butyl and para-bromo substituents is key. For instance, in electrophilic aromatic substitution, the strongly activating amino group directs incoming electrophiles to the ortho and para positions. chemistrysteps.com However, the existing bromine at the para position and the steric bulk at one ortho position mean that substitution will likely be directed to the remaining ortho position (C6). Quantitative structure-reactivity correlations can be established by studying the kinetics of reactions with a series of anilines bearing different substituents. rsc.org

Computational Design of New Derivatives with Tunable Properties

Computational chemistry provides a powerful tool for predicting the properties of molecules before they are synthesized, saving time and resources. By modeling derivatives of 4-bromo-2-tert-butylaniline, researchers can design new compounds with specific, tunable characteristics.

Tuning Electronic Properties: Density Functional Theory (DFT) calculations can predict how different substituents will affect the molecule's frontier molecular orbitals (HOMO and LUMO). mdpi.com This allows for the rational design of derivatives with tailored electronic properties, which is crucial for applications in materials science, such as semiconductors or nonlinear optical materials. sci-hub.seacs.org For example, adding electron-donating groups could lower the energy gap, a desirable trait for semiconductor applications. acs.org

Predicting Reactivity: Computational models can elucidate reaction mechanisms and predict barriers to inversion and bond lengths, which are correlated with reactivity. researchgate.net For instance, quantum chemical calculations have been used to understand the mechanism of nitrate (B79036) reduction in deaminative reactions of anilines. acs.org

Virtual Screening and Bioisosteric Replacement: In medicinal chemistry, aniline groups can sometimes lead to metabolic instability or toxicity. cresset-group.com Computational tools can be used to perform virtual screening for bioisosteres—different functional groups that mimic the aniline's shape and electronic properties but have improved pharmacological profiles. cresset-group.com Starting from the 4-bromo-2-tert-butylaniline scaffold, new derivatives could be computationally designed and evaluated for potential biological activity.

Q & A

Q. What waste disposal protocols are recommended for this compound?

  • Guidelines : Neutralize acidic by-products with NaHCO3_3 before disposal. Follow local regulations for halogenated waste, including sealed containers labeled with CAS 586-75-4 (analogous brominated compounds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.